molecular formula C33H39NO9 B605212 Afidopyropen CAS No. 915972-17-7

Afidopyropen

Cat. No.: B605212
CAS No.: 915972-17-7
M. Wt: 593.673
InChI Key: LRZWFURXIMFONG-HRSIRGMGSA-N
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Description

Afidopyropen is a novel insecticide derived from microbial secondary extracts. It is a derivative of pyripyropene A, which is produced by the filamentous fungus Penicillium coprobium. This compound exhibits strong insecticidal activity against aphids and other sucking pests, making it a valuable tool in agricultural pest management .

Mechanism of Action

Target of Action

Afidopyropen primarily targets the Transient Receptor Potential Vanilloid (TRPV) of insects . This receptor plays a crucial role in the sensory responses of insects, particularly those related to feeding .

Mode of Action

This compound acts as a modulator of the Nan-Iav vanilloid TRPV subtype . By interacting with this target, it disrupts the sensory responses of the insects, leading to a cessation of feeding . This disruption in feeding behavior results in starvation, dehydration, and ultimately death .

Biochemical Pathways

It is known that the compound’s interaction with the trpv channels leads to a disruption in the normal feeding behavior of the insects . This disruption can lead to starvation and dehydration, which are likely to affect various metabolic pathways within the insect.

Pharmacokinetics

It is known that this compound is moderately persistent in soil and water, suggesting that it has a certain degree of stability and bioavailability in the environment .

Result of Action

The primary result of this compound’s action is the death of the target insects. By disrupting their feeding behavior, the compound induces starvation and dehydration, leading to mortality . Additionally, it has been reported that exposure to this compound results in strong disorientation in aphids, which can also contribute to their death .

Action Environment

This compound is used worldwide as a control agent for sucking pests . It has shown good residual efficacies against a variety of aphids, whiteflies, and other sucking pests under field conditions . The compound is moderately persistent in soil and water, indicating that it can remain effective in the environment for a certain period . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Afidopyropen is synthesized through a series of chemical reactions starting from pyripyropene A. The hydroxyl group at the C-7 position of pyripyropene A is acylated using a corresponding carboxylic anhydride with triethylamine or carboxylic acid with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Penicillium coprobium to produce pyripyropene A, followed by chemical modification to obtain this compound. The process includes optimizing fermentation conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Afidopyropen undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its insecticidal properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced insecticidal activity and stability .

Scientific Research Applications

Afidopyropen has a wide range of scientific research applications:

Comparison with Similar Compounds

Afidopyropen is unique compared to other insecticides due to its specific mode of action and high selectivity for sucking pests. Similar compounds include:

This compound stands out due to its high efficacy, low environmental impact, and safety profile for non-target organisms .

Properties

IUPAC Name

[(1S,2S,5S,6R,7R,9S,10S,18R)-5-(cyclopropanecarbonyloxy)-9,18-dihydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39NO9/c1-31-11-10-24(42-29(38)18-8-9-18)32(2,16-40-28(37)17-6-7-17)22(31)14-23(35)33(3)27(31)26(36)25-21(43-33)13-20(41-30(25)39)19-5-4-12-34-15-19/h4-5,12-13,15,17-18,22-24,26-27,35-36H,6-11,14,16H2,1-3H3/t22-,23+,24+,26+,27-,31+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZWFURXIMFONG-HRSIRGMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)O)(C)COC(=O)C6CC6)OC(=O)C7CC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)O)(C)COC(=O)C6CC6)OC(=O)C7CC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896889
Record name Afidopyropen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915972-17-7
Record name Afidopyropen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915972-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afidopyropen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915972177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afidopyropen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3-(cyclopropanecarbonyloxy)-6,12-dihydroxy-4,6a,12btrimethyl-11-oxo-9-(pyridin-3-yl)-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-11H,12Hbenzo[f]pyrano[4,3-b]chromen-4-yl]methylcyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.250.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AFIDOPYROPEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU794E7QE1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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